molecular formula C13H19N3O3S B5796422 N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea

N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea

Cat. No. B5796422
M. Wt: 297.38 g/mol
InChI Key: ICBWYQNKRMUTSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea, also known as DMPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins involved in cell signaling pathways. N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has also been found to modulate the expression of various genes involved in cellular processes such as apoptosis and inflammation.
Biochemical and Physiological Effects
N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has been found to have a wide range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the modulation of oxidative stress, and the regulation of inflammation. N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has also been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea in lab experiments is its wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. However, one of the limitations of using N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are many potential future directions for research on N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea, including further studies on its potential anti-cancer properties, its effects on oxidative stress and inflammation, and its potential as a treatment for neurodegenerative diseases. Other future directions could include the development of new synthesis methods for N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea and the exploration of its potential applications in other areas of scientific research.
Conclusion
In conclusion, N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea is a valuable tool for researchers in various fields due to its wide range of biochemical and physiological effects. While further research is needed to fully understand its mechanism of action and potential applications, N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has already shown great promise as a potential anti-cancer agent, a tool for studying oxidative stress and inflammation, and a potential treatment for neurodegenerative diseases.

Synthesis Methods

N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea can be synthesized using a variety of methods, including the reaction of 2,5-dimethoxyaniline with morpholine and thiourea. Another synthesis method involves the reaction of 2,5-dimethoxybenzaldehyde with morpholine and thiourea. Both of these methods result in the formation of N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea, which can be purified using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has been used in a wide range of scientific research applications, including as a potential anti-cancer agent, as a tool for studying the effects of oxidative stress, and as a potential treatment for neurodegenerative diseases. N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has also been found to have antioxidant and anti-inflammatory properties, making it a valuable tool for researchers studying these areas.

properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-morpholin-4-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-17-10-3-4-12(18-2)11(9-10)14-13(20)15-16-5-7-19-8-6-16/h3-4,9H,5-8H2,1-2H3,(H2,14,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBWYQNKRMUTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=S)NN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethoxyphenyl)-3-morpholin-4-ylthiourea

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